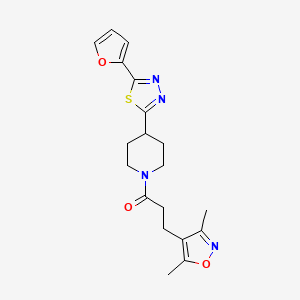

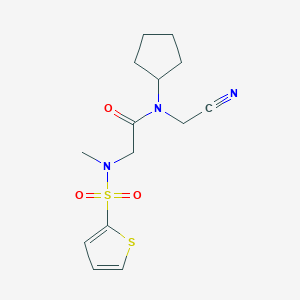

![molecular formula C18H14N2OS2 B2397400 2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 867040-84-4](/img/structure/B2397400.png)

2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a chemical compound. It is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . These compounds are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .

Synthesis Analysis

The synthesis of such compounds involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process was performed under the combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy .

Chemical Reactions Analysis

The formation of thiones, such as “2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, involves the conversion of the C=O group into the C=S functional group . This process is facilitated by the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents .

Scientific Research Applications

Antitumor Activity

Pyrimidine-thiones have garnered attention due to their potential as antitumor agents. Researchers have synthesized novel pyrimidine-thiones and evaluated their activity against human cancer cell lines. For instance, compound 13aa (1-methyl-2-(4-(trifluoromethyl)phenyl)-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2’,3’:4,5]pyrimido[1,2-a]azepine-4-thione) demonstrated significant cytotoxicity against the HT-29 colon cancer cell line . Further investigations into the mechanism of action and optimization of derivatives could lead to promising therapeutic options.

CDK2 Inhibition

Designing compounds that target cyclin-dependent kinase 2 (CDK2) is crucial for cancer therapy. Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors. These compounds exhibit superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Investigating their selectivity and pharmacokinetic properties is essential for clinical translation.

Anti-Inflammatory Effects

Researchers have explored pyrazolo[4,3-d]pyrimidine analogs for their anti-inflammatory properties. Incorporating a 3-morpholinopropan-1-amine moiety into the pyrazolo[4,3-d]pyrimidine scaffold enhanced anti-inflammatory effects in RAW264.7 cells . Understanding the underlying mechanisms and optimizing these derivatives could lead to novel anti-inflammatory drugs.

Future Directions

Mechanism of Action

Target of Action

Similar pyrimidine-based small molecules have been reported to inhibit various major enzymes , indicating the importance of these class compounds in medicinal chemistry .

Mode of Action

It is known that pyrimidine-based small molecules can induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .

Biochemical Pathways

It is known that pyrimidine-based small molecules can affect various biochemical pathways, including those involved in cell cycle progression, initiation of dna damage response, and apoptosis .

Pharmacokinetics

Most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

It is known that pyrimidine-based small molecules can result in genomic dysfunction and cell death .

properties

IUPAC Name |

2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c1-23-13-8-6-11(7-9-13)16-19-17-14(18(22)20-16)10-12-4-2-3-5-15(12)21-17/h2-9H,10H2,1H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWHCCATWVLEEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

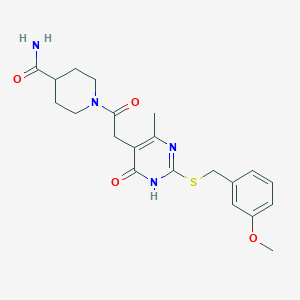

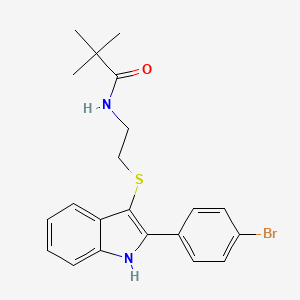

![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)

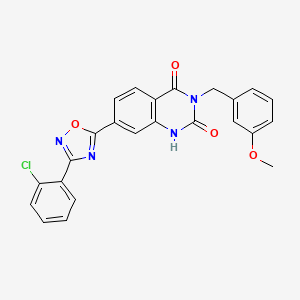

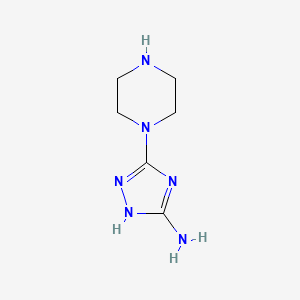

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2397325.png)

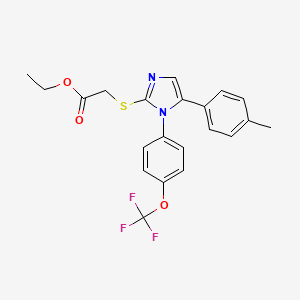

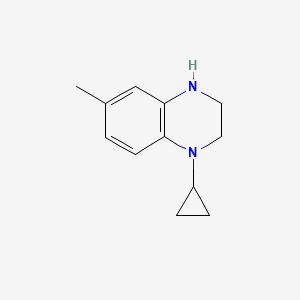

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2397337.png)

![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)